1-Iodo-2,3,4-trimethylbenzene
Description
Significance of Aryl Iodides as Versatile Synthetic Intermediates
Aryl iodides, or iodoarenes, are organic compounds where an iodine atom is directly attached to an aromatic ring. bldpharm.com They are recognized as highly versatile intermediates in organic synthesis. hmdb.ca This versatility stems from the carbon-iodine (C-I) bond, which is the least stable among the aryl halides, making it highly reactive and susceptible to a wide range of transformations. hmdb.ca
The relatively low bond dissociation energy of the C-I bond facilitates its participation in oxidative addition reactions, a key step in many transition-metal-catalyzed cross-coupling reactions. hmdb.ca Consequently, aryl iodides are preferred substrates in numerous named reactions, including the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations, often providing better yields and requiring milder reaction conditions compared to their bromo- or chloro-analogs. hmdb.cawikipedia.orglibretexts.org These reactions are fundamental for the construction of complex carbon-carbon and carbon-heteroatom bonds, which are crucial in the synthesis of pharmaceuticals, natural products, and advanced materials. wikipedia.orgwikipedia.org Beyond cross-coupling, aryl iodides are also precursors for organometallic reagents and can participate in various other transformations, solidifying their role as pivotal building blocks in modern chemistry. wikipedia.org
Role of Polymethylbenzenes in Advanced Organic Synthesis and Materials Science Precursors
Polymethylbenzenes, which are benzene (B151609) rings substituted with multiple methyl groups, serve as important starting materials in both organic synthesis and materials science. The methyl groups influence the electronic properties and reactivity of the aromatic ring through their electron-donating inductive effects, often directing electrophilic substitution reactions to specific positions. bldpharm.com
In organic synthesis, polymethylbenzenes are precursors to a variety of more complex molecules. For instance, their oxidation can lead to valuable polysubstituted benzoic acids or other functionalized aromatic compounds. Furthermore, the benzylic positions of the methyl groups can be selectively functionalized, adding another layer of synthetic utility. mdpi.comcommonorganicchemistry.com In the realm of materials science, polymethylated aromatic structures are foundational units for creating larger, functional materials. They are used in the synthesis of polymers, as well as porous crystalline materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), where they can act as rigid structural linkers. mdpi.comresearchgate.net
Positioning of 1-Iodo-2,3,4-trimethylbenzene within Modern Synthetic Methodologies
This compound (CAS No. 41381-33-3) is a specific iodoaromatic compound that combines the features of both aryl iodides and polymethylbenzenes. bldpharm.comsinfoobiotech.comalfa-chemistry.com Its structure, featuring a reactive iodine atom and three adjacent methyl groups on a benzene ring, makes it a unique and valuable intermediate in contemporary synthetic chemistry.
The presence of the iodine atom provides a reactive handle for a multitude of cross-coupling reactions, allowing for the introduction of various substituents at the C1 position. wikipedia.org Simultaneously, the trimethyl-substituted benzene core offers a sterically defined and electron-rich scaffold. This combination allows chemists to use this compound to construct highly substituted and potentially complex molecular architectures. Its utility lies in its ability to serve as a building block for targeted organic synthesis and as a precursor for the development of novel functional materials where precise substitution patterns are required.
Structure
3D Structure
Properties
CAS No. |
41381-33-3 |
|---|---|
Molecular Formula |
C9H11I |
Molecular Weight |
246.09 g/mol |
IUPAC Name |
1-iodo-2,3,4-trimethylbenzene |
InChI |
InChI=1S/C9H11I/c1-6-4-5-9(10)8(3)7(6)2/h4-5H,1-3H3 |
InChI Key |
NJOHZAYMOQWQTG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)I)C)C |
Canonical SMILES |
CC1=C(C(=C(C=C1)I)C)C |
Origin of Product |
United States |
Strategic Methodologies for the Chemical Synthesis of 1 Iodo 2,3,4 Trimethylbenzene and Analogous Trimethyliodobenzenes
Direct Electrophilic Aromatic Iodination Protocols
Direct electrophilic aromatic iodination stands as a primary route for the synthesis of 1-iodo-2,3,4-trimethylbenzene and other trimethyliodobenzenes. This method involves the in-situ generation of a potent electrophilic iodine species that can effectively attack the electron-rich trimethylbenzene ring.
Utilization of Molecular Iodine with Oxidizing Agents
A common and traditional approach to electrophilic iodination involves the use of molecular iodine (I₂) in the presence of a strong oxidizing agent. The role of the oxidizing agent is to convert the relatively unreactive molecular iodine into a more powerful electrophilic species, often postulated as the iodonium (B1229267) ion (I⁺) or a related active intermediate. libretexts.org
The combination of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is a classic and potent oxidizing system for the direct iodination of aromatic compounds. mdpi.comresearchgate.net In this system, nitric acid acts as the primary oxidant, facilitated by the strongly acidic and dehydrating environment provided by sulfuric acid, to generate the active iodinating species from molecular iodine. libretexts.org This method, while effective, is known for its harsh conditions. mdpi.com The reaction of 1,2,3-trimethylbenzene (B126466) (hemimellitene) under these conditions would be expected to yield a mixture of isomeric iodotrimethylbenzenes, with the substitution pattern influenced by the directing effects of the three methyl groups.
Periodic acid (H₅IO₆) and iodic acid (HIO₃) serve as effective oxidants in electrophilic iodination reactions. indexcopernicus.comorgsyn.org These reagents can oxidize molecular iodine to generate the electrophilic iodine species necessary for substitution onto the aromatic ring. orgsyn.org The use of periodic acid in conjunction with iodine has been described as a superior method for the iodination of various polyalkylbenzenes, often leading to high yields of mono-iodinated products. researchgate.net This system is considered a valuable tool for preparing polyiodo derivatives, which are useful for the characterization of polyalkylbenzenes. orgsyn.org However, the combination of sulfuric acid, iodine, and periodic acid can be potentially explosive, highlighting the need for careful handling. mdpi.com
| Reactant | Reagent System | Product | Yield | Reference |
| Durene | I₂ / H₅IO₆ | Iododurene | High | orgsyn.org |
| Polyalkylbenzenes | I₂ / Periodic Acid | Mono-iodinated products | High | researchgate.net |
This table summarizes the use of periodic acid in the iodination of polyalkylbenzenes.
Metallic nitrates, in combination with molecular iodine, provide a convenient method for the iodination of electron-rich aromatic rings. koreascience.kr This approach avoids the need for strong acids. For instance, the use of sodium nitrate (B79036) (NaNO₃) in acetic acid has been shown to effectively iodinate various aromatic compounds with electron-donating groups, yielding para-iodo products with excellent selectivity. koreascience.kr Other metallic nitrates like potassium nitrate (KNO₃) and calcium nitrate (Ca(NO₃)₂) have also been employed with similar success. koreascience.kr Another approach involves the use of ammonium (B1175870) hexanitratocerate(IV) (CAN) as a catalyst or reagent for the iodination of polymethylbenzenes. oup.com Additionally, systems like iodine-silver nitrate have been utilized for the iodination of arenes under solvent-free conditions. researchgate.net
| Reactant | Reagent System | Product | Yield | Reference |
| Anisole | I₂ / NaNO₃ in Acetic Acid | 4-Iodoanisole | 92% | koreascience.kr |
| Polymethylbenzenes | n-Bu₄NI / CAN | Iodinated polymethylbenzenes | Good | oup.com |
This table highlights examples of metallic nitrate mediated iodination of aromatic compounds.
Application of Hypervalent Iodine Reagents
Hypervalent iodine reagents have emerged as powerful and versatile tools in modern organic synthesis, offering mild and efficient alternatives for various transformations, including the iodination of aromatic compounds. researchgate.netacs.org These reagents feature an iodine atom in a higher oxidation state (typically +3 or +5), rendering them highly electrophilic. uab.cat
Bis(trifluoroacetoxy)iodobenzene (PIFA) is a particularly effective hypervalent iodine(III) reagent used for the iodination of arenes. mdpi.comsemanticscholar.org In combination with molecular iodine, PIFA facilitates the iodination of aromatic compounds under mild conditions. mdpi.com This method has been successfully applied to the synthesis of polyiodinated aromatic compounds, which are valuable intermediates in the design of new materials. mdpi.comsemanticscholar.org For example, 2,4,6-tris(4-iodophenyl)-1,3,5-trimethylbenzene was synthesized from its non-iodinated precursor using PIFA and iodine in chloroform (B151607) at room temperature. mdpi.comsemanticscholar.org This approach is notable for avoiding the use of strong acids or toxic metals. mdpi.com
| Reactant | Reagent System | Product | Yield | Reference |
| 2,4,6-Triphenyl-1,3,5-trimethylbenzene | I₂ / PIFA in Chloroform | 2,4,6-Tris(4-iodophenyl)-1,3,5-trimethylbenzene | 60% | mdpi.comsemanticscholar.org |
| Mesitylene (B46885) | PIFA / Alkali Metal Chlorides | Monochlorinated mesitylene | Optimized | uab.cat |
This table illustrates the application of PIFA in the halogenation of aromatic compounds.
N-Iodoamide-Promoted Iodination Strategies
N-Iodoamides, such as N-iodosuccinimide (NIS), are effective reagents for the nuclear iodination of activated aromatic compounds under mild conditions. mdma.ch The reaction is often performed in acetonitrile, and the regioselectivity is influenced by steric factors, with para-iodination being preferred where possible. mdma.ch The reactivity of the aromatic substrate is dependent on its electron density; more electron-rich rings react faster. mdma.chjournals.co.za This suggests an electrophilic aromatic substitution mechanism. mdma.ch
More recently, novel N-iodoamides like 1-iodo-3,5,5-trimethylhydantoin (1-ITMH) have been developed for the direct C-H bond iodination of hydrocarbons, including the iodination of benzylic C-H bonds. acs.orgacs.org This method represents the iodine equivalent of the well-known Wohl-Ziegler reaction. acs.org The reaction is believed to proceed via a radical mechanism, initiated by the homolysis of the N-I bond to form an N-centered radical, which then acts as the key intermediate. acs.org This approach is notable because direct C-H iodination is challenging compared to chlorination and bromination. acs.orgacs.orgresearchgate.net
Catalytic Approaches in Aromatic Iodination
The direct iodination of aromatic compounds with molecular iodine is often difficult and reversible. oup.com However, the use of alumina-supported copper(II) chloride or copper(II) sulfate (B86663) as a catalyst facilitates the smooth monoiodination of polymethylbenzenes and other aromatic compounds under mild conditions. oup.comacs.org This heterogeneous catalytic system provides high yields and selectivity for monoiodinated products. oup.com For example, while the iodination of m-xylene (B151644) with iodine and copper(II) chloride gives a very low yield, using alumina-supported copper(II) chloride boosts the yield of 4-iodo-m-xylene (B31699) significantly. oup.com The reaction can be performed in a solvent like carbon tetrachloride or even without a solvent. oup.com The advantages of this method include simple workup procedures, mild reaction conditions, and enhanced selectivity. oup.com
Table 3: Iodination of Polymethylbenzenes with Iodine and Alumina-Supported Copper(II) Salts
| Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|---|
| m-Xylene | Alumina-CuCl₂ | CCl₄ | 80 | 4 | 4-Iodo-m-xylene | 87 |
| m-Xylene | Alumina-CuCl₂ | None | 60 | 4 | 4-Iodo-m-xylene | 91 |
| Mesitylene | Alumina-CuCl₂ | CCl₄ | 80 | 4 | 2-Iodomesitylene | 91 |
| Durene | Alumina-CuCl₂ | CCl₄ | 80 | 4 | Iododurene | 90 |
Data sourced from Kodomari et al., 1992. oup.com
The combination of quaternary ammonium polyhalides, such as benzyltrimethylammonium (B79724) dichloroiodate (BTMA ICl₂), with a metal salt like zinc chloride (ZnCl₂) provides an effective system for the halogenation of arenes. oup.comresearchgate.net The reaction of arenes with BTMA ICl₂ in acetic acid in the presence of ZnCl₂ at room temperature or 70°C yields iodo-substituted arenes in good yields. oup.com Zinc chloride acts as a Lewis acid catalyst, enhancing the electrophilicity of the iodinating agent. oup.comlibretexts.org This method has been shown to be effective for a variety of arenes, including those that are less reactive. oup.com The catalytic system is particularly useful as ZnCl₂ was found to be a more effective catalyst than other common Lewis acids like AlCl₃ and FeCl₃ for this transformation. oup.com
Regioselectivity and Isomer Control in Trimethylbenzene Iodination
Controlling the regioselectivity of iodination is crucial when synthesizing a specific isomer like this compound from its precursor, 1,2,3-trimethylbenzene (hemimellitene). The directing effects of the methyl groups and the steric hindrance they create play a significant role in determining the position of electrophilic attack.
Alumina-Supported Copper Catalysis : This method generally leads to monoiodination. For polymethylbenzenes, the substitution pattern is dictated by the electronic activation of the methyl groups and steric accessibility. In the case of m-xylene, iodination occurs at the 4-position, which is sterically accessible and activated by two methyl groups. oup.com For mesitylene (1,3,5-trimethylbenzene), the high symmetry and activation lead to iodination at one of the equivalent open positions to give 2-iodomesitylene. oup.com
Selectfluor™ F-TEDA-BF₄ Mediator : This system exhibits high regioselectivity, typically favoring para-iodination. mdpi.comnih.gov When the para position is occupied, ortho-iodination is observed. mdpi.comnih.gov For trimethylbenzenes, the outcome will depend on the specific isomer. For 1,2,3-trimethylbenzene, the possible positions for iodination are C4, C5, and C6. The C5 position is para to the C2-methyl group but also sterically hindered. The C4 and C6 positions are ortho to methyl groups. The precise isomer distribution would depend on the balance of electronic and steric effects under these reaction conditions.
N-Iodoamide Strategies : With reagents like N-iodosuccinimide (NIS), iodination of activated aromatic rings is generally influenced by steric factors, favoring the least hindered position. mdma.ch For 1,2,3-trimethylbenzene, this would likely favor iodination at the C5 position, which is sterically less crowded than the C4 and C6 positions that are flanked by two methyl groups.
Indirect Synthetic Pathways
Indirect synthetic strategies provide crucial alternatives for the synthesis of this compound and its isomers, particularly when direct iodination methods lack regioselectivity or efficiency. These pathways involve the transformation of pre-functionalized trimethylbenzene derivatives or the use of protecting groups to direct the introduction of iodine to a specific position on the aromatic ring.
Transformations from Pre-functionalized Trimethylbenzene Derivatives (e.g., Amines, Hydroquinones)
A well-established and versatile indirect method for introducing an iodine atom onto an aromatic ring is through the Sandmeyer reaction. wikipedia.orgnii.ac.jp This reaction sequence begins with the diazotization of an aromatic amine, such as 2,3,4-trimethylaniline (B74830). The amino group is converted into a diazonium salt using a reagent like sodium nitrite (B80452) in the presence of a strong acid, typically hydrochloric or sulfuric acid, at low temperatures. tpu.rumasterorganicchemistry.com This intermediate diazonium salt is often unstable and is used in situ. rsc.org Subsequent treatment of the diazonium salt with an iodide source, most commonly potassium iodide, results in the replacement of the diazonium group with an iodine atom, yielding the desired iodoarene. organic-chemistry.orggoogle.com While copper(I) salts are often used as catalysts in Sandmeyer reactions for introducing chlorine, bromine, or cyano groups, the iodination reaction with potassium iodide generally proceeds without the need for a copper catalyst. wikipedia.orgorganic-chemistry.org
The efficiency of this one-pot diazotization-iodination process can be influenced by factors such as the stability of the diazonium salt and the reaction conditions. rsc.orgresearchgate.net Modern variations of this method aim to use milder and more environmentally friendly reagents. tpu.ruijcce.ac.ir For instance, the use of p-toluenesulfonic acid and a polymer-supported nitrite has been developed to create a more effective and "greener" procedure. tpu.ru
The synthesis of this compound from 2,3,4-trimethylaniline serves as a prime example of this methodology. The starting amine dictates the final position of the iodine atom, ensuring high regioselectivity.
Table 1: Synthesis of this compound via Diazotization of 2,3,4-Trimethylaniline
| Step | Reagents | Intermediate/Product | General Yield Range (%) |
| 1. Diazotization | Sodium nitrite (NaNO₂), Sulfuric acid (H₂SO₄), Water (H₂O), 0-5 °C | 2,3,4-Trimethylbenzenediazonium salt | - |
| 2. Iodination | Potassium iodide (KI) | This compound | 60-80 |
While less common for the synthesis of simple trimethyliodobenzenes, transformations from other pre-functionalized derivatives like trimethylhydroquinones are also conceivable, though they are more prevalent in the synthesis of more complex molecular architectures.
Advanced Spectroscopic and Structural Elucidation Techniques Applied to 1 Iodo 2,3,4 Trimethylbenzene
Nuclear Magnetic Resonance (NMR) Spectroscopic Methods
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In 1-Iodo-2,3,4-trimethylbenzene, the ¹H NMR spectrum reveals distinct signals for the aromatic protons and the methyl groups, with their chemical shifts influenced by the electron-withdrawing iodine atom and the electron-donating methyl groups. docbrown.infodocbrown.info The protons on the aromatic ring and the methyl groups exhibit characteristic chemical shifts, and the coupling patterns between adjacent protons provide valuable information about their relative positions. docbrown.info
A representative ¹H NMR spectrum of a related compound, 2-iodo-1,3,5-trimethylbenzene, shows aromatic proton signals in the range of 6.5-7.5 ppm. smolecule.com For 1-iodo-2,4,5-trimethylbenzene, the aromatic protons appear as singlets at 7.58 ppm and 7.01 ppm, while the methyl protons resonate as singlets at 2.19 ppm and 2.37 ppm. rsc.org
Table 1: Representative ¹H NMR Data for Iodinated Trimethylbenzene Derivatives
| Compound | Aromatic Protons (ppm) | Methyl Protons (ppm) |
|---|---|---|
| 1-Iodo-2,4,5-trimethylbenzene | 7.58 (s, 1H), 7.01 (s, 1H) | 2.19 (s, 3H), 2.37 (s, 3H) |
Data sourced from representative literature. rsc.org The exact chemical shifts for this compound may vary slightly.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of a molecule. libretexts.orghmdb.ca Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift influenced by hybridization and the electronegativity of attached atoms. libretexts.orgoregonstate.edu The carbon atom directly bonded to the iodine atom (ipso-carbon) typically appears at a characteristic upfield chemical shift due to the "heavy atom effect". organicchemistrydata.org The signals for the aromatic and methyl carbons appear in distinct regions of the spectrum. libretexts.org
For instance, in the ¹³C NMR spectrum of 1-iodo-2,4,5-trimethylbenzene, the carbon signals are observed at δ 18.69, 19.24, 27.28, 97.21, 130.98, 136.00, 136.67, 138.41, and 139.42 ppm. rsc.org The signal at 97.21 ppm is characteristic of the carbon atom bonded to iodine. rsc.org
Table 2: Representative ¹³C NMR Data for Iodinated Trimethylbenzene Derivatives
| Compound | Chemical Shifts (ppm) |
|---|---|
| 1-Iodo-2,4,5-trimethylbenzene | 18.69, 19.24, 27.28, 97.21, 130.98, 136.00, 136.67, 138.41, 139.42 |
Data sourced from representative literature. rsc.org The exact chemical shifts for this compound may vary.
Two-Dimensional NMR Spectroscopy for Connectivity Assignment (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify which protons are adjacent to each other in the molecule. youtube.comsdsu.eduprinceton.edu
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the direct assignment of protonated carbons. youtube.comsdsu.eduresearchgate.net
By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals in this compound can be achieved.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. docbrown.info For this compound, the mass spectrum will show a molecular ion peak ([M]⁺) corresponding to its molecular weight of 246.09 g/mol . rsc.orgbldpharm.com
The fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.org Aromatic iodides often exhibit a characteristic fragmentation pattern involving the loss of the iodine atom, leading to a prominent peak at [M-127]⁺. smolecule.comdocbrown.info Further fragmentation of the resulting trimethylphenyl cation can also be observed. For example, in the mass spectrum of the isomeric 2,4,6-trimethyliodobenzene, the molecular ion peak is at m/z 246, and other significant fragments are observed. smolecule.com
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (predicted) | Description |
|---|---|---|
| [C₉H₁₁I]⁺ | 246 | Molecular Ion |
This is a predicted fragmentation pattern based on the behavior of similar compounds.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is unique to the compound. docbrown.info The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to different functional groups and bond vibrations.
Key expected absorptions include:
C-H stretching vibrations for the aromatic and methyl groups, typically in the range of 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
C=C stretching vibrations of the aromatic ring, which appear in the 1600-1450 cm⁻¹ region.
C-H bending vibrations , which provide information about the substitution pattern on the benzene (B151609) ring, are found in the fingerprint region (below 1500 cm⁻¹).
The C-I stretching vibration is expected to appear at lower wavenumbers, typically in the range of 600-500 cm⁻¹.
For example, the IR spectrum of the related compound 3,5,6-Triiodo-1,2,4-trimethylbenzene shows absorptions at 751, 814, 946, 984, 1128, 1225, and 1325 cm⁻¹. oup.com
X-ray Diffraction (XRD) Crystallography for Solid-State Structural Analysis
X-ray diffraction (XRD) on a single crystal provides the most definitive structural information for a compound in the solid state. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-Iodo-2,4,5-trimethylbenzene |
| 2-Iodo-1,3,5-trimethylbenzene |
| 3,5,6-Triiodo-1,2,4-trimethylbenzene |
| 1,3,5-Triiodo-2,4,6-trimethylbenzene |
Thermogravimetric Analysis (TGA) in Compound Characterization
Thermogravimetric Analysis (TGA) is a cornerstone technique in thermal analysis, providing critical insights into the thermal stability and decomposition profile of materials. While direct experimental TGA data for this compound is not extensively available in public literature, an understanding of its thermal behavior can be inferred from the analysis of structurally related compounds, namely iodoarenes and polymethylbenzenes.
The thermal decomposition of a molecule such as this compound is anticipated to be primarily dictated by its weakest chemical bond. In this case, the Carbon-Iodine (C-I) bond is significantly weaker than the Carbon-Carbon and Carbon-Hydrogen bonds within the aromatic ring and the methyl substituents. Consequently, the initiation of thermal decomposition is expected to involve the homolytic cleavage of the C-I bond. This primary fragmentation would lead to the formation of a 2,3,4-trimethylphenyl radical and an iodine radical.
The subsequent decomposition pathway would likely involve a complex series of radical reactions. The highly reactive 2,3,4-trimethylphenyl radicals could engage in hydrogen abstraction from other molecules, combine to form biphenyl (B1667301) derivatives, or undergo further fragmentation at higher temperatures. The iodine radicals would likely combine to form molecular iodine (I₂), a volatile species that would be readily detected as a mass loss in TGA.
Based on the thermal behavior of various iodoarenes and substituted benzenes, a hypothetical thermogravimetric profile for this compound can be projected. The onset of decomposition is likely to occur in the range of 200-300 °C. The decomposition may proceed in one or multiple steps, corresponding to the initial loss of iodine followed by the degradation of the organic backbone at higher temperatures.
A representative, estimated TGA data table for this compound is presented below. It is crucial to emphasize that this data is hypothetical and serves as a scientific estimation based on the analysis of similar chemical structures.
Interactive Data Table: Estimated Thermogravimetric Analysis Data for this compound
| Temperature (°C) | Weight % | Decomposition Stage | Probable Lost Fragments |
| 25 - 200 | 100 | Initial Heating | None (Stable) |
| 200 - 350 | 48 | Primary Decomposition | Iodine (I₂) |
| 350 - 600 | 0 | Secondary Decomposition | Organic Fragments (Hydrocarbons) |
This estimated data suggests a primary weight loss corresponding to the cleavage of the C-I bond and the subsequent volatilization of iodine. The remaining mass, attributed to the trimethylbenzene moiety, would then decompose at higher temperatures. The final residual mass at the end of the analysis is expected to be minimal under an inert atmosphere. The precise decomposition profile can be influenced by experimental conditions such as the heating rate and the furnace atmosphere. For instance, in an oxidative atmosphere (e.g., air), the decomposition would occur at lower temperatures and involve combustion reactions.
Mechanistic Insights and Reactivity Profiles of 1 Iodo 2,3,4 Trimethylbenzene in Organic Transformations
Participation in Carbon-Carbon Bond Forming Reactions
1-Iodo-2,3,4-trimethylbenzene readily participates in reactions that form new carbon-carbon bonds, a cornerstone of synthetic organic chemistry. These transformations are broadly categorized into transition metal-catalyzed cross-coupling reactions and radical-mediated processes.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal catalysis offers powerful tools for the construction of C-C bonds, and this compound has been employed as a coupling partner in several important catalyzed reactions.
Copper-catalyzed reactions represent a cost-effective and versatile method for C-C and C-heteroatom bond formation. While direct examples of copper-catalyzed alkylation using this compound are not extensively detailed in the provided results, the principles of copper-catalyzed arylation are well-established and can be extrapolated.
In a general sense, copper-catalyzed arylations often proceed through a mechanism involving an oxidative addition of the aryl iodide to a Cu(I) species. This is followed by a ligand exchange with the nucleophile and subsequent reductive elimination to furnish the desired product and regenerate the Cu(I) catalyst. rsc.org The efficiency of these reactions can be influenced by the choice of ligands, base, and solvent. For instance, in the copper-catalyzed arylation of heterocycles, combinations of lithium tert-butoxide and copper(I) iodide have proven effective. acs.org The use of sterically hindered aryl iodides like 1-iodo-2,4,6-trimethylbenzene in the synthesis of N-arylimidazoles highlights the challenges and conditions required for such couplings, often necessitating higher reaction temperatures. ub.edu
Unsymmetrical diaryliodonium salts containing the 2,4,6-trimethylphenyl group have been utilized to selectively transfer other aryl moieties to nucleophiles, with 1-iodo-2,4,6-trimethylbenzene acting as a good leaving group due to its steric bulk. rsc.org This strategy underscores the influence of the trimethyl-substituted phenyl group in directing the outcome of the reaction.
A plausible mechanism for the copper-catalyzed transfer of nucleophiles from an iodonium (B1229267) adduct involves the initial oxidative addition to a Cu(I) species, generating a highly electrophilic intermediate and 1-iodo-2,4,6-trimethylbenzene. rsc.org Subsequent ligand exchange and reductive elimination complete the catalytic cycle. rsc.org
| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |
| 1-Iodo-2,4,6-trimethylbenzene | Imidazole | CuI / Ligand | N-Arylimidazole | ub.edu |
| BODIPY(trimethylphenyl)iodonium salt | Sodium azide | Cesium carbonate | Azido-BODIPY | rsc.org |
| BODIPY(trimethylphenyl)iodonium salt | Potassium thiocyanate | Cesium carbonate | Thiocyanato-BODIPY | rsc.org |
Palladium-catalyzed cross-coupling reactions are among the most powerful methods for C-C bond formation. This compound and its isomers are effective substrates in these transformations, including the Sonogashira, Heck, Suzuki, and Kumada reactions. nih.gov These reactions often proceed under mild conditions, sometimes even without the need for additional phosphine (B1218219) ligands. nih.govbeilstein-journals.org
Recent studies have revealed the involvement of aryl radicals in what were traditionally considered purely organometallic palladium-catalyzed reactions, particularly under basic conditions with KOtBu. nih.govacs.orgacs.org The reaction of aryl iodides in the presence of a palladium source can lead to the formation of aryl radicals, which then participate in subsequent bond-forming events. nih.govacs.org The nature of the palladium source and the ligands present can significantly impact the reaction pathway, determining whether it proceeds primarily through an organometallic or a radical mechanism. nih.govacs.org For example, the use of diphosphinoferrocene ligands like dppf with Pd(OAc)₂ decisively favors a radical pathway. acs.org
The Sonogashira coupling of various iodoaromatic compounds, including presumably substituted ones like this compound, with terminal alkynes proceeds efficiently with a PdCl₂(PPh₃)₂ catalyst. beilstein-journals.org
| Coupling Reaction | Reactants | Catalyst System | Key Feature | Reference |
| Sonogashira | 2-Iodo-4-(phenylchalcogenyl)-1-butenes, Terminal Alkynes | Palladium catalyst | Mild conditions, no phosphine ligand needed | nih.gov |
| Heck | 2-Iodo-4-(phenylchalcogenyl)-1-butenes, Alkenes | Palladium catalyst | Mild conditions | nih.gov |
| Suzuki | 2-Iodo-4-(phenylchalcogenyl)-1-butenes, Boronic Acids | Palladium catalyst | Mild conditions | nih.gov |
| Kumada | 2-Iodo-4-(phenylchalcogenyl)-1-butenes, Grignard Reagents | Palladium catalyst | Mild conditions | nih.gov |
| Base-Promoted Coupling | 1-Iodo-2,6-dimethylbenzene, Benzene (B151609) | Pd(dppf)₂ / KOtBu | Proceeds via BHAS (radical) pathway | nih.govacs.org |
Radical-Mediated Reactions
Beyond traditional organometallic pathways, this compound can engage in reactions mediated by radical intermediates. These pathways offer alternative and sometimes complementary reactivity for the formation of new chemical bonds.
Base-promoted homolytic aromatic substitution (BHAS) is a radical chain reaction where an aryl radical adds to an arene in the presence of a strong base like potassium tert-butoxide (KOtBu) to form a biaryl product. nih.govacs.org The accepted mechanism involves the addition of an aryl radical to an arene, forming an arylcyclohexadienyl radical. nih.gov This radical is then deprotonated by the base to give a radical anion, which transfers an electron to another molecule of the starting aryl halide, propagating the radical chain. nih.gov
While direct studies on this compound in BHAS are not explicitly detailed, the behavior of the closely related 1-iodo-2,6-dimethylbenzene provides significant insights. nih.govacs.org In the presence of an initiator and KOtBu, the 2,6-dimethylphenyl radical generated from 1-iodo-2,6-dimethylbenzene can undergo BHAS with benzene to yield 2,6-dimethylbiphenyl. nih.govacs.org
The 2,3,4-trimethylphenyl radical, the key intermediate derived from this compound, can be generated through various methods, including the reaction of the parent aryl iodide with palladium complexes under basic conditions or via other radical initiation processes. nih.govacs.org The reactivity of this aryl radical is governed by its steric and electronic properties.
In the context of BHAS-type reactions, the sterically hindered nature of substituted aryl radicals, such as the 2,6-dimethylphenyl radical, can influence the reaction outcome. nih.gov This radical can either add to the aromatic ring of a reaction partner (C-C bond formation) or abstract a hydrogen atom, leading to a different product distribution. nih.gov For the 2,6-dimethylphenyl radical reacting with benzene, hydrogen abstraction to form phenyl radical and m-xylene (B151644) is a competing pathway. nih.gov
Aryl radicals are also known to be capable of abstracting iodine atoms from alkyl iodides, a process that is often irreversible due to the difference in the C(sp²)-I and C(sp³)-I bond dissociation energies. researchgate.net This reactivity has been harnessed in copper-catalyzed cross-coupling reactions where an aryl radical, generated in situ, activates an alkyl iodide to form an alkyl radical, which then enters the copper catalytic cycle. researchgate.net
Electrophilic Aromatic Substitution (EAS) Pathways
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, defining how aromatic compounds react with electrophiles to substitute one of the ring's hydrogen atoms. uvic.ca The reaction proceeds via a two-step mechanism involving the initial attack of the electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, followed by the rapid deprotonation to restore the aromaticity of the ring. libretexts.orgmasterorganicchemistry.com The substituents already present on the benzene ring profoundly influence both the rate of the reaction and the position of the incoming electrophile (regioselectivity). wikipedia.org
Regioselectivity in Electrophilic Attack on Methyl-Substituted Iodobenzenes
The regiochemical outcome of an electrophilic attack on a substituted benzene ring is dictated by the electronic properties of the existing substituents. libretexts.org Substituents are broadly classified as either activating or deactivating, and as ortho/para-directing or meta-directing. Activating groups donate electron density to the ring, stabilizing the arenium ion intermediate and increasing the reaction rate. masterorganicchemistry.com Conversely, deactivating groups withdraw electron density, destabilizing the intermediate and slowing the reaction. msu.edu
In the case of this compound, the ring bears four substituents: three methyl groups and one iodine atom.
Methyl Groups (-CH₃): Alkyl groups are activating and ortho/para-directors. masterorganicchemistry.com They donate electron density primarily through an inductive effect (+I) and hyperconjugation.
When multiple substituents are present, their directing effects can be either cooperative (reinforcing) or antagonistic (non-cooperative). msu.edu For this compound, there are two unsubstituted positions available for electrophilic attack: C5 and C6.
The directing effects on these positions are as follows:
Attack at C5: This position is para to the methyl group at C2 and meta to the iodine at C1 and the methyl groups at C3 and C4.
Attack at C6: This position is ortho to the iodine at C1 and the methyl group at C4, and meta to the methyl groups at C2 and C3.
The three methyl groups strongly activate the ring, making it significantly more reactive than benzene itself. The iodine atom, being a deactivator, slightly tempers this activation. masterorganicchemistry.com To predict the major product, one must weigh the competing directing influences. Generally, activating groups exert a stronger directing influence than deactivating groups. Furthermore, when directing groups are in opposition, the most powerful activating group typically controls the position of substitution. msu.edu In this molecule, the cumulative activating effect of the three methyl groups is substantial. The ortho/para-directing influence of the C4-methyl group and the C1-iodo group would favor substitution at C6. However, the C2-methyl group strongly directs para to itself, favoring C5. Steric hindrance at the C6 position, which is flanked by the iodine atom and the C4-methyl group, would also disfavor attack at this site. Therefore, electrophilic attack is most likely to occur at the less sterically hindered C5 position, which is electronically favored by the powerful para-directing C2-methyl group.
Table 1: Analysis of Directing Effects for EAS on this compound
| Attacking Position | Substituent | Relationship | Directing Effect |
|---|---|---|---|
| C5 | C1-Iodo | meta | Neutral |
| C2-Methyl | para | Activating, Directing | |
| C3-Methyl | meta | Neutral | |
| C4-Methyl | meta | Neutral | |
| C6 | C1-Iodo | ortho | Deactivating, Directing |
| C2-Methyl | meta | Neutral | |
| C3-Methyl | meta | Neutral |
Influence of the Iodine Substituent on Aromatic Reactivity
The iodine substituent exerts a dual electronic influence on the aromatic ring: a deactivating inductive effect (-I) and an activating resonance effect (+M). wikipedia.org
Inductive Effect (-I): As a halogen, iodine is more electronegative than carbon and withdraws electron density from the ring through the sigma bond network. This effect destabilizes the positively charged arenium ion intermediate, thus deactivating the ring and slowing the rate of electrophilic substitution compared to benzene. masterorganicchemistry.com
Resonance Effect (+M): The iodine atom possesses lone pairs of electrons in its p-orbitals that can be delocalized into the aromatic pi-system. This donation of electron density through resonance preferentially stabilizes the arenium ion when the attack occurs at the ortho and para positions. wikipedia.org
Nucleophilic Aromatic Substitution (SNAr) Considerations
Aromatic nucleophilic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups (like -NO₂, -CN) positioned ortho or para to the leaving group. scienceinfo.com These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. The aromatic ring of this compound is electron-rich due to the three activating methyl groups and lacks the necessary electron-withdrawing groups to facilitate a standard SNAr (addition-elimination) mechanism. govtpgcdatia.ac.in
However, nucleophilic substitution on aryl halides can occur through alternative mechanisms under specific conditions, such as treatment with a very strong base. scienceinfo.comgovtpgcdatia.ac.in Research on the closely related isomer, 5-iodo-1,2,4-trimethylbenzene, has shown that its reaction with potassium amide (KNH₂) in liquid ammonia (B1221849) proceeds through a combination of mechanisms. scienceinfo.cominflibnet.ac.in
Benzyne (B1209423) (Elimination-Addition) Mechanism: The strong base can abstract a proton from a carbon atom adjacent to the one bearing the iodine, leading to the elimination of HI and the formation of a highly reactive aryne intermediate. The nucleophile then adds to the aryne, followed by protonation, to yield the substitution product. A key feature of this mechanism is the potential for cine-substitution, where the incoming nucleophile attaches to a different carbon than the one vacated by the leaving group. govtpgcdatia.ac.inwikipedia.org
Radical-Nucleophilic Aromatic Substitution (Sᵣₙ1): This mechanism involves a free radical chain process. It is initiated by the transfer of an electron to the aryl iodide, forming a radical anion. wikipedia.orgdalalinstitute.com This radical anion then expels the iodide ion to form an aryl radical. The aryl radical reacts with the nucleophile, and the resulting radical anion transfers its electron to another molecule of the starting aryl iodide to propagate the chain. wikipedia.org The reaction of 5-iodo-1,2,4-trimethylbenzene with KNH₂ was found to yield a mixture of products whose ratio could not be explained by a pure benzyne mechanism, leading to the proposal of a competing Sᵣₙ1 pathway. scienceinfo.cominflibnet.ac.in
Given these precedents, it is highly probable that this compound would not undergo classical SNAr but could be induced to react with strong nucleophiles under forcing conditions (e.g., NaNH₂, KNH₂) via benzyne or Sᵣₙ1 mechanisms.
Other Functional Group Transformations of the Iodine Moiety
The carbon-iodine bond in aryl iodides like this compound is a versatile functional handle for a wide array of organic transformations. The iodine atom is an excellent leaving group, particularly in metal-catalyzed reactions. ontosight.ai
Palladium- and Copper-Catalyzed Cross-Coupling Reactions: Aryl iodides are premium substrates for numerous cross-coupling reactions that form new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis. Examples include:
Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a biaryl compound.
Heck Reaction: Palladium-catalyzed reaction with an alkene to form a substituted alkene. researchgate.net
Sonogashira Coupling: Palladium- and copper-co-catalyzed reaction with a terminal alkyne to form an aryl-alkyne.
Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form an arylamine.
Ullmann Condensation: Copper-catalyzed reaction, often used for forming diaryl ethers or thioethers.
Formation of Organometallic Reagents: The C-I bond can be converted into a C-metal bond, creating a potent nucleophilic carbon center.
Grignard Reagents: Reaction with magnesium metal yields the corresponding arylmagnesium iodide (ArMgI), a powerful nucleophile.
Organolithium Reagents: Reaction with an alkyllithium reagent (e.g., n-butyllithium) via metal-halogen exchange produces the aryllithium species (ArLi), another highly reactive nucleophile.
Hypervalent Iodine Chemistry: Aryl iodides can be oxidized to form hypervalent iodine(III) or iodine(V) compounds. For instance, oxidation of this compound could yield (diacetoxyiodo)arenes or other related reagents that are themselves valuable oxidants and electrophilic group transfer agents in synthesis. uab.catmdpi.com
Radical Reactions: Besides the Sᵣₙ1 pathway, the C-I bond can undergo homolytic cleavage under photolytic or radical-initiating conditions to generate an aryl radical, which can then participate in various radical-mediated transformations. acs.org
Table 2: Summary of Potential Transformations for the Iodine Moiety
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | Aryl-Aryl |
| Heck Reaction | Alkene, Pd catalyst, Base | Aryl-Alkene |
| Sonogashira Coupling | Alkyne, Pd/Cu catalyst, Base | Aryl-Alkyne |
| Grignard Formation | Mg metal | Aryl-MgI |
| Metal-Halogen Exchange | Alkyllithium (e.g., BuLi) | Aryl-Li |
| Hypervalent Iodine(III) Formation | Oxidant (e.g., peracetic acid) | Ar-I(OAc)₂ |
Computational and Theoretical Approaches to 1 Iodo 2,3,4 Trimethylbenzene Chemistry
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying aromatic compounds. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for calculating the electronic structure and predicting the reactivity of molecules like 1-iodo-2,3,4-trimethylbenzene. researchgate.netuwo.ca
DFT calculations are instrumental in understanding the electronic landscape of this compound. By solving the Kohn-Sham equations, one can obtain the molecule's electron density, from which various properties can be derived. uwo.ca Key electronic structure descriptors include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for predicting the molecule's reactivity towards electrophiles and nucleophiles.
Furthermore, DFT can be used to calculate a range of reactivity parameters. These parameters provide a quantitative measure of the molecule's chemical behavior.
Key Reactivity Parameters from DFT:
| Parameter | Description | Relevance to this compound |
| Ionization Potential (IP) | The energy required to remove an electron. | Indicates the molecule's susceptibility to oxidation. |
| Electron Affinity (EA) | The energy released when an electron is added. | Indicates the molecule's ability to accept an electron. |
| Electronegativity (χ) | The tendency of an atom to attract a bonding pair of electrons. | Influences bond polarities and intermolecular interactions. |
| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | Relates to the stability and reactivity of the molecule. |
| Global Electrophilicity Index (ω) | A measure of the stabilization in energy when the system acquires an additional electronic charge. | Predicts the overall electrophilic nature of the molecule. |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential around a molecule. | Identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. |
For this compound, the MEP would likely show a region of positive electrostatic potential (an "electron hole") on the iodine atom along the extension of the C-I bond, which is characteristic of halogen bonding donor capabilities. acs.org The electron-donating methyl groups would increase the electron density on the aromatic ring, influencing its reactivity in electrophilic aromatic substitution reactions.
DFT calculations are a powerful tool for mapping out the potential energy surfaces of chemical reactions involving this compound. researchgate.net This allows for the prediction of reaction pathways, the identification of intermediates, and the characterization of transition states. researchgate.netepfl.ch For instance, in studying a potential nucleophilic substitution reaction, DFT can be used to model the approach of the nucleophile, the breaking of the carbon-iodine bond, and the formation of the new bond.
The activation energy for a given reaction step can be calculated as the energy difference between the reactants and the transition state. d-nb.info By comparing the activation energies of different possible pathways, one can predict the most likely reaction mechanism. This is particularly valuable in understanding the regioselectivity of reactions, such as in electrophilic aromatic substitution, where DFT can help determine which position on the trimethylbenzene ring is most susceptible to attack. researchgate.net
Computational studies on related aryl iodides have demonstrated the utility of DFT in elucidating complex reaction mechanisms, including those involving radical intermediates. nih.govacs.orgacs.org For example, in base-promoted homolytic aromatic substitution (BHAS) reactions, DFT can help rationalize the formation of observed products by calculating the energies of the radical species and transition states involved. nih.govacs.org
Molecular Dynamics Simulations for Conformational and Intermolecular Interactions
While DFT is excellent for studying static electronic properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound. muni.czmdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of molecular motion over time. muni.cz
For this compound, a key application of MD is the study of the conformational dynamics of the methyl groups. The rotation of the methyl groups is not entirely free and is influenced by steric interactions with the adjacent iodine atom and other methyl groups. MD simulations can reveal the preferred rotational orientations (conformers) and the energy barriers between them.
MD simulations are also crucial for studying intermolecular interactions. kyoto-u.ac.jp In a condensed phase (liquid or solid), a molecule of this compound will interact with its neighbors through various non-covalent forces, including:
Van der Waals forces: These are ubiquitous and arise from temporary fluctuations in electron density.
Halogen bonding: The iodine atom can act as a halogen bond donor, interacting with Lewis bases. MD simulations can quantify the strength and geometry of these interactions.
π-π stacking: The aromatic rings of adjacent molecules can stack on top of each other.
CH-π interactions: The hydrogen atoms of the methyl groups can interact with the π-system of a neighboring aromatic ring.
By simulating a system containing many molecules of this compound, MD can provide information on the bulk properties of the material, such as its density, diffusion coefficient, and radial distribution functions, which describe the probability of finding a neighboring molecule at a certain distance. researchgate.net
In Silico Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)
Computational methods can predict various spectroscopic properties of this compound, which is invaluable for interpreting experimental spectra and confirming the structure of synthesized compounds. liverpool.ac.ukrsc.org
NMR Chemical Shifts: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of this compound with reasonable accuracy. acs.orgresearchgate.net The predicted shifts are compared with experimental data to aid in the assignment of peaks in the NMR spectrum. rsc.orgmdpi.com The accuracy of these predictions depends on the chosen DFT functional and basis set. acs.org For complex molecules, computational prediction of NMR spectra can be a critical step in structure elucidation. rsc.org
Vibrational Frequencies (IR and Raman): DFT calculations can also be used to compute the vibrational frequencies of this compound. researchgate.netresearchgate.net These calculated frequencies correspond to the stretching and bending modes of the molecule's bonds and can be used to simulate its infrared (IR) and Raman spectra. acs.orgacs.org By comparing the predicted spectrum with the experimental one, each vibrational band can be assigned to a specific molecular motion. researchgate.net This is particularly useful for understanding the effects of the substituents (iodine and methyl groups) on the vibrational modes of the benzene (B151609) ring. Anharmonic calculations can often provide a better agreement with experimental frequencies than harmonic calculations. researchgate.net
Predicted Spectroscopic Data (Illustrative DFT Calculation Results):
| Property | Predicted Value Range | Experimental Correlation |
| ¹H NMR Chemical Shifts (ppm) | Aromatic H: 6.5-7.5, Methyl H: 2.0-2.5 | Can be correlated with experimental spectra in various solvents. nih.gov |
| ¹³C NMR Chemical Shifts (ppm) | Aromatic C: 120-150, Iodo-substituted C: ~90-100, Methyl C: 15-25 | Provides a fingerprint of the carbon skeleton. mdpi.com |
| Key IR Frequencies (cm⁻¹) | C-H stretch (aromatic): ~3000-3100, C-H stretch (methyl): ~2850-3000, C=C stretch (aromatic): ~1450-1600, C-I stretch: ~500-600 | Corresponds to specific bond vibrations and functional groups. |
Applications of 1 Iodo 2,3,4 Trimethylbenzene in Advanced Organic Synthesis and Materials Science
As a Building Block for Complex Polyaromatic Architectures
Aryl iodides, including 1-iodo-2,3,4-trimethylbenzene, are pivotal starting materials for synthesizing larger, intricate structures. The carbon-iodine bond is relatively weak, making it susceptible to a variety of powerful carbon-carbon bond-forming reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions allow chemists to link the trimethylbenzene core to other aromatic units, forming the rigid, well-defined backbones required for advanced materials. This reactivity underpins its use in creating precursors for organic cages, linkers for metal-organic frameworks (MOFs), and monomers for dendrimers and polymers.
Precursor for Organic Cages and Macrocycles
Organic cages are discrete, three-dimensional molecules with internal cavities, synthesized through the self-assembly of smaller, rigid building blocks. researchgate.net The synthesis often relies on dynamic covalent chemistry to form stable, cage-like structures in good yields. researchgate.net While direct synthesis using this compound is not prominently documented, its derivatives are crucial for creating the necessary precursors.
Through cross-coupling reactions, the iodotrimethylbenzene unit can be elaborated into larger, multi-functional panels or vertices. For instance, it could be coupled to form terphenyl or other poly-aryl systems that are subsequently functionalized with reactive groups (e.g., aldehydes, amines). These functionalized building blocks are then combined in a condensation reaction to form the final cage structure. nih.govresearchgate.net The trimethylbenzene core provides steric bulk and defined geometry, which helps direct the self-assembly process and influences the shape and size of the resulting cage's cavity. nih.gov
Ligands and Linkers in Metal-Organic Frameworks (MOFs) Design
Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters connected by organic linker molecules. researchgate.net The properties of a MOF—such as pore size, surface area, and chemical functionality—are directly determined by the choice of the metal node and the organic linker. rsc.org
Synthesis of Dendrimers and Polymeric Materials
Dendrimers are perfectly branched, three-dimensional macromolecules with a central core, repeating branch units, and terminal functional groups. nih.govmdpi.com Their synthesis is a step-by-step, controlled process that can follow two main pathways: the divergent method (growing from the core outwards) and the convergent method (synthesizing branches first and then attaching them to the core). nih.gov
This compound is a suitable starting material for components in both dendrimer and other polymer syntheses.
Core Unit: After conversion of the iodo-group into a reactive site and potential functionalization of the methyl groups, the trimethylbenzene unit could serve as a trifunctional core from which dendritic branches emanate.
Branching Unit: It can be incorporated into repeating monomer units that create the branched layers of a dendrimer. instras.com
Polymer Monomer: In polymer chemistry, aryl iodides are precursors for monomers used in various polymerization reactions. For example, following conversion to a di-functional derivative (e.g., a di-alkyne or di-boronic ester), the trimethylbenzene unit can be incorporated into the main chain of a polymer, imparting thermal stability and specific mechanical properties. fu-berlin.denih.gov
In the Preparation of Functionalized Molecules
Beyond its role in constructing large architectures, this compound is an important substrate for introducing specific, high-value functional groups onto an aromatic ring. The carbon-iodine bond is an effective handle for transition metal-catalyzed reactions that install moieties not easily introduced by other means.
Introduction of Difluoromethylene (CF₂) Groups
The difluoromethyl (CF₂H) group is of significant interest in medicinal chemistry and materials science as it can act as a bioisostere for ether, ketone, or methane groups, altering a molecule's electronic properties, lipophilicity, and metabolic stability. Aryl iodides are excellent substrates for introducing this group via cross-coupling reactions. nih.govnih.gov
Several methods have been developed for the difluoromethylation of aryl iodides, which would be applicable to this compound. These reactions typically involve a transition metal catalyst (copper or palladium) and a difluoromethyl source.
Copper-Mediated/Catalyzed Methods: One common approach involves the reaction of an aryl iodide with a difluoromethyl source like (difluoromethyl)trimethylsilane (TMSCF₂H) in the presence of a copper(I) salt (e.g., CuI) and a fluoride source (e.g., CsF). nih.govberkeley.eduacs.org Another effective method uses pre-formed (difluoromethyl)zinc reagents, which can react with aryl iodides using a catalytic amount of copper. researchgate.netacs.org
Palladium-Catalyzed Methods: Palladium catalysts, often in conjunction with specialized phosphine (B1218219) ligands, can also effectively couple aryl halides with CF₂H sources. researchgate.netacs.orgacs.org These methods are often valued for their broad functional group tolerance.
| Method | Catalyst/Mediator | CF₂H Source | Key Additives | Typical Conditions | Reference |
|---|---|---|---|---|---|
| Copper-Mediated | CuI (stoichiometric) | TMSCF₂H | CsF | 120 °C | nih.govacs.org |
| Copper-Catalyzed | CuI (catalytic) | (DMPU)₂Zn(CF₂H)₂ | None | 60 °C | acs.org |
| Palladium-Catalyzed | Pd(dba)₂/BrettPhos | TMSCF₂H | CsF | 100 °C | acs.org |
Synthesis of Highly Oxygenated Molecules (as part of atmospheric chemistry studies, focusing on synthetic methods)
Trimethylbenzenes (TMBs) are significant anthropogenic volatile organic compounds (VOCs) that, in the atmosphere, undergo oxidation to form highly oxygenated molecules (HOMs). copernicus.orgcopernicus.org These studies provide insight into synthetic pathways for creating complex, oxygen-rich compounds from simple aromatic precursors. The primary synthetic method is oxidation initiated by the hydroxyl radical (OH). d-nb.infocopernicus.org
The process begins with the addition of an OH radical to the aromatic ring of a TMB isomer. copernicus.org This initial step leads to a cascade of reactions known as an autoxidation chain reaction, which rapidly incorporates multiple oxygen atoms. researchgate.net
Key Synthetic Pathways:
Initiation: An OH radical adds to the trimethylbenzene ring, forming a hydroxycyclohexadienyl-type radical. researchgate.net
Oxygen Addition & Autoxidation: Molecular oxygen (O₂) adds to the radical, forming a peroxy radical (RO₂). This RO₂ can then undergo intramolecular hydrogen shifts followed by further O₂ additions, rapidly building up the oxygen content of the molecule. d-nb.inforesearchgate.net This sequence can lead to the formation of C₉ products containing up to 11 oxygen atoms. d-nb.infocopernicus.org
Accretion/Dimerization: Two C₉ peroxy radicals can combine (accretion) to form larger C₁₈ dimer products, which are also highly oxygenated. d-nb.info
These reactions, studied in atmospheric flow reactors, demonstrate a synthetic route to a diverse array of oxygenated molecules from trimethylbenzene. The specific distribution of products depends on the starting TMB isomer (e.g., 1,2,4-TMB vs. 1,3,5-TMB) and reaction conditions. d-nb.inforesearchgate.net
| Product Class | General Formula | Formation Pathway | Significance | Reference |
|---|---|---|---|---|
| C₉ Monomers | C₉HₓOₙ (n = 1-11) | Autoxidation | Highly functionalized single-ring products | d-nb.infocopernicus.org |
| C₁₈ Dimers | C₁₈HₓOₙ | Accretion of C₉ peroxy radicals | Low-volatility, larger molecules | d-nb.info |
| Organonitrates | C₉HₓOₙ(NO₃) | Reaction in the presence of NOₓ | Products formed under urban atmospheric conditions | d-nb.info |
Development of Polyiodo Derivatives as Analytical and Synthetic Tools
The development of di- and tri-iodinated derivatives of 1,2,3-trimethylbenzene (B126466) (hemimellitene), the parent structure of this compound, has been a subject of synthetic exploration. A complete set of these polyiodo derivatives has been successfully prepared and their physical properties documented. oup.com This foundational work has paved the way for their application in various fields of chemical science.
As Analytical Tools:
The utility of polyiodo derivatives of trimethylbenzenes as analytical tools stems from their crystallinity and their ability to serve as heavy-atom derivatives for X-ray crystallography. The introduction of multiple iodine atoms significantly enhances the electron density of the molecule, which can facilitate the phase determination in the crystallographic analysis of complex organic molecules, such as natural products or large supramolecular assemblies. While specific studies detailing the use of polyiodo derivatives of this compound for this purpose are not abundant, the principle is well-established with other polyiodinated aromatic compounds.
Furthermore, the well-defined substitution patterns of these polyiodo derivatives make them excellent reference compounds in spectroscopic analysis, particularly in NMR and mass spectrometry, for the unambiguous identification and characterization of isomeric polyalkylbenzenes and their derivatives. oup.com
As Synthetic Tools:
The true synthetic versatility of polyiodo-1-iodo-2,3,4-trimethylbenzene derivatives lies in their capacity to act as multifunctional synthons in carbon-carbon bond-forming reactions. The multiple carbon-iodine (C-I) bonds serve as reactive handles that can be selectively functionalized, primarily through palladium-catalyzed cross-coupling reactions. This allows for the stepwise and regiocontrolled construction of complex, highly substituted aromatic structures.
Prominent among these transformations are the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the polyiodo derivative with an organoboron compound. The differential reactivity of the C-I bonds can potentially be exploited to achieve selective, stepwise couplings, enabling the introduction of different aryl or vinyl groups at specific positions on the trimethylbenzene core. This strategy is invaluable for the synthesis of unsymmetrical biaryls and other complex architectures.
Heck Reaction: The Heck reaction facilitates the coupling of the polyiodoarene with an alkene. wikipedia.orgwikipedia.org This provides a direct method for the synthesis of substituted styrenes and other vinylated aromatic compounds, which are important precursors for polymers and fine chemicals. The presence of multiple iodine atoms offers the potential for multiple vinylation reactions.
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the polyiodo-trimethylbenzene and a terminal alkyne. wikipedia.org This is a powerful tool for the synthesis of arylalkynes, which are key components in the construction of functional materials such as molecular wires, organic light-emitting diodes (OLEDs), and conjugated polymers. The multiple C-I bonds allow for the creation of extended, rigid π-conjugated systems.
The reactivity of the different C-I bonds in these polyiodo derivatives can be influenced by steric hindrance and electronic effects from the methyl groups and the other iodine substituents, potentially allowing for regioselective functionalization. This controlled, stepwise elaboration makes polyiodo derivatives of this compound highly valuable intermediates in the design and synthesis of novel organic materials with tailored electronic and photophysical properties.
Below is a table summarizing the key polyiodo derivatives of the parent 1,2,3-trimethylbenzene structure and their potential applications.
| Compound Name | Molecular Formula | Key Feature | Potential Application |
| Diiodo-1,2,3-trimethylbenzene | C₉H₁₀I₂ | Two reactive C-I bonds | Precursor for substituted biaryls and divinyl aromatics |
| Triiodo-1,2,3-trimethylbenzene | C₉H₉I₃ | Three reactive C-I bonds | Building block for extended π-conjugated systems and dendrimers |
Q & A
Basic Research Question
- Light sensitivity : Store in amber vials at –20°C.
- Moisture control : Use molecular sieves or store under vacuum.
- Periodic analysis : Monitor purity via TLC or NMR every 3–6 months .
What are the limitations of using this compound in large-scale reactions?
Advanced Research Question
While lab-scale syntheses are feasible (e.g., 2.5 g in ), scale-up faces challenges:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
